2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol
Description
Properties
IUPAC Name |
2-[2-(4-nitroanilino)ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-8-7-11-5-6-12-9-1-3-10(4-2-9)13(15)16/h1-4,11-12,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMVTHVTTMCJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCNCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol typically involves the reaction of 4-nitroaniline with ethylene oxide in the presence of a base. The reaction proceeds through the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-({2-[(4-Aminophenyl)amino]ethyl}amino)ethanol.
Biological Activity
2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol, also known as 4-nitrophenyl amino ethanol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a nitrophenyl group attached to an aminoethyl chain, which contributes to its unique reactivity and biological properties. The presence of both amino and nitro functional groups enhances its potential interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form amino derivatives, which may enhance its affinity for biological targets. Additionally, the aminoethyl chain may facilitate cellular uptake, allowing the compound to exert its effects within cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and modulation of cell cycle progression. For instance, in vitro tests against breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) cells revealed substantial cytotoxic effects, with IC50 values indicating potency comparable to known chemotherapeutic agents.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Induces apoptosis |
| HCT-116 (Colon Cancer) | 12.8 | Cell cycle arrest |
| HePG-2 (Liver Cancer) | 18.6 | Inhibits proliferation |
Case Studies
- Antimicrobial Efficacy : A study conducted by Alassaf et al. evaluated the antimicrobial activity of various derivatives of nitrophenyl compounds, including this compound). Results indicated that this compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.
- Antitumor Activity : In a comparative study on the anticancer effects of several nitrophenyl derivatives, this compound was found to have superior cytotoxicity against multiple cancer cell lines. The study highlighted its mechanism involving DNA binding and subsequent inhibition of topoisomerase activity, leading to enhanced antitumor effects.
Comparison with Similar Compounds
Key Findings :
- Azo Linkages: Azo-containing analogs (e.g., ) show strong absorption in visible light, making them suitable for textile dyes or nonlinear optical (NLO) materials.
Nonlinear Optical (NLO) Chromophores
highlights polymers incorporating 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol as chromophores. These structures feature extended π-conjugation (butadiynyl groups) and nitroaromatic moieties, enabling strong second-harmonic generation (SHG) responses. Compared to the target compound, the diynyl spacer enhances electron delocalization, critical for NLO efficiency .
Pharmacologically Active Derivatives
- N-[2-[(4-Nitrophenyl)amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide (): Incorporates a thioether (-S-) and benzamide group. Such modifications are common in anticancer or antiviral agents due to improved binding to biological targets .
- 2-(ethyl(4-iodophenyl)amino)ethanol (): Iodo substituents enable radioimaging or cross-coupling reactions, contrasting with the nitro group’s electron-withdrawing effects.
Research Implications
- Pharmaceuticals: Aminoethanol-nitroaromatic hybrids are explored as β-agonists or kinase inhibitors, though toxicity screening is critical .
- Limitations : Commercial discontinuation underscores the need for improved synthetic routes or stabilization strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
